molecular formula C28H22O B12902012 2,2,5,5-Tetraphenyl-2,5-dihydrofuran CAS No. 50599-57-0

2,2,5,5-Tetraphenyl-2,5-dihydrofuran

Cat. No.: B12902012
CAS No.: 50599-57-0
M. Wt: 374.5 g/mol
InChI Key: JTBADOFAKMKSKT-UHFFFAOYSA-N
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Description

2,2,5,5-Tetraphenyl-2,5-dihydrofuran is a high-value synthetic organic compound provided for advanced materials research and crystallography studies. This compound is characterized by a dihydrofuran ring core that is heavily functionalized with four phenyl substituents, creating a unique three-dimensional structure. The crystal structure of this compound has been determined in the orthorhombic space group P2₁2₁2₁, with one molecule in the asymmetric unit. Its phenyl rings are nearly planar and are inclined at specific angles to the plane of the central dihydrofuran ring, which contributes to its distinct molecular geometry . The primary research application of this compound lies in the field of supramolecular chemistry and crystal engineering. The crystal lattice features significant non-covalent interactions, including C–H⋯π and Br⋯Br contacts, which connect individual molecules into a stable three-dimensional supramolecular network . Researchers can utilize this compound as a key building block or model system to investigate the principles of molecular self-assembly, halogen bonding, and the design of functional organic solids. It is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50599-57-0

Molecular Formula

C28H22O

Molecular Weight

374.5 g/mol

IUPAC Name

2,2,5,5-tetraphenylfuran

InChI

InChI=1S/C28H22O/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(29-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

JTBADOFAKMKSKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 2,2,5,5 Tetraphenyl 2,5 Dihydrofuran and Analogs

Pyrolytic Approaches to 2,2,5,5-Tetraphenyl-2,5-dihydrofuran Formation

High-temperature reactions, or pyrolyses, can provide the necessary energy to overcome the activation barriers for certain intramolecular cyclization reactions. This approach has been successfully employed in the synthesis of this compound from a specific diol precursor.

The pyrolysis of cis-1,1,4,4-tetraphenyl-2-butene-1,4-diol has been shown to yield this compound. oup.com In contrast, the pyrolysis of the trans isomer of the same diol does not produce the dihydrofuran product, but instead affords 1,2,4,4-tetraphenyl-3-buten-1-one. oup.com This stark difference in reactivity highlights the critical role of stereochemistry in directing the outcome of the pyrolytic reaction.

The successful cyclization of the cis isomer suggests a reaction pathway where the proximity of the two hydroxyl groups facilitates the intramolecular ring closure. The rigid nature of the double bond in the butene backbone of the precursor brings the bulky tetraphenyl-substituted carbinol moieties into a spatial arrangement that is conducive to furan (B31954) ring formation.

The mechanism of the pyrolytic cyclization of cis-1,1,4,4-tetraphenyl-2-butene-1,4-diol to form this compound is thought to proceed through a concerted or near-concerted process. The high temperatures employed in pyrolysis provide the energy for the elimination of a molecule of water. The stereospecificity of the reaction, where only the cis isomer cyclizes, strongly indicates a mechanism where the two hydroxyl groups interact in a way that leads directly to the formation of the dihydrofuran ring. This is likely a dehydrative cyclization, a class of reactions known to be promoted by thermal conditions. While detailed mechanistic studies involving radical intermediates have been conducted on related tetraphenyl butanediol (B1596017) systems, the clean conversion of the cis-diol to the dihydrofuran suggests a more direct intramolecular pathway. oup.comamanote.com

Oxidation-Driven Cyclization Strategies for Dihydrofuran Frameworks

Oxidative methods provide an alternative to pyrolytic conditions for the formation of dihydrofuran rings. These reactions often proceed at lower temperatures and can offer different selectivities. The oxidation of suitable acyclic precursors can trigger an intramolecular cyclization to afford the desired heterocyclic product.

While not specifically documented for the synthesis of this compound, the oxidation of 1,3-butadiene (B125203) derivatives using nitric acid is a known method for producing furan and related compounds. researchgate.net The reaction of 1,3-butadiene with nitric acid can lead to a variety of oxidized products, including furan itself. google.comresearchgate.netgoogle.com The mechanism is believed to involve the formation of reactive nitrogen oxide species that attack the diene system. In the context of substituted butadienes, this oxidative process could potentially be adapted to induce the cyclization of appropriately substituted precursors to form dihydrofurans. For a tetraphenyl-substituted butadiene, the bulky phenyl groups would likely influence the regioselectivity of the oxidation and subsequent cyclization. The oxidation of 1,4-butanediol (B3395766) with nitric acid is also a known route to produce succinic acid, indicating that under certain conditions, ring-opening of any intermediate cyclic ethers can occur. researchgate.net

Electrochemical methods offer a powerful and often more sustainable approach to oxidative cyclizations. Anodic oxidation of specific organic substrates can generate radical cations or other reactive intermediates that subsequently undergo intramolecular reactions. For instance, the anodic oxidation of 2,4-diarylfurans in aqueous organic solvents has been shown to produce dimeric furan-2(5H)-ones through a C-C homocoupling of furanoxyl radical intermediates. nih.gov While this example illustrates a dimerization, the underlying principle of generating reactive intermediates electrochemically could be applied to the cyclization of a single precursor molecule.

The electrochemical oxidation of 1,3-butadiene itself has been studied, and while the primary products are often not dihydrofurans, the methodology represents a potential pathway. nih.gov The success of such a strategy for synthesizing highly substituted dihydrofurans like the tetraphenyl derivative would depend on controlling the oxidation potential and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions or further oxidation.

Halogenation-Induced Cyclization Pathways for Tetraphenylated Dihydrofurans

The addition of halogens to unsaturated systems is a classic organic transformation that can be exploited to induce cyclization. In the context of dihydrofuran synthesis, the reaction of a suitably substituted diene or diol with a halogen can lead to the formation of a halonium ion intermediate, which is then trapped intramolecularly by a nucleophilic oxygen atom.

For a precursor like 1,1,4,4-tetraphenyl-2-butene-1,4-diol, treatment with a halogenating agent could, in principle, lead to the formation of a halonium ion across the double bond. Subsequent intramolecular attack by one of the hydroxyl groups would then form the dihydrofuran ring, with a halogen substituent on the adjacent carbon. This halogen could then be removed in a subsequent step to yield the desired this compound. While specific examples for the tetraphenyl derivative are not prevalent in the literature, the general strategy of halogenation-induced cyclization is a well-established method for the synthesis of various heterocyclic compounds. A related example is the chlorination of furan in the presence of methanol (B129727) to yield 2,5-dihydro-2,5-dimethoxyfuran, which proceeds through a halogenation-addition mechanism. chemicalbook.com

Unexpected Formation of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran from Alkynols

The reaction of certain alkynols with brominating agents can lead to the unexpected formation of halogenated dihydrofurans. A notable example is the treatment of 1,1,4,4-tetraphenylbut-2-yne-1,4-diol with phosphorus tribromide (PBr₃). Instead of the anticipated substitution of hydroxyl groups with bromine, an intramolecular cyclization occurs, yielding 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran.

The mechanism for this transformation involves the initial activation of the alcohol by PBr₃ to form a good leaving group. masterorganicchemistry.com This is followed by an intramolecular attack, leading to the cyclized product. This reaction highlights the importance of considering alternative reaction pathways, especially when dealing with substrates possessing multiple reactive sites.

Reaction Condition Optimization for Halogenated Dihydrofuran Synthesis

The synthesis of halogenated dihydrofurans can be achieved through the dihalohydration of alkynols. nih.govnih.gov The optimization of reaction conditions is crucial for maximizing the yield and selectivity of these transformations. Key parameters that are often optimized include the choice of solvent, the nature and stoichiometry of the halogenating agent, and the reaction time and temperature. scielo.brchemrxiv.org

For instance, a novel method for the dibromohydration of alkynols utilizes a specific set of conditions to produce dibromoketones, which can then be used to synthesize a variety of halogenated molecules, including dihalogenated tetrahydrofurans. nih.gov Similarly, dichlorohydration reactions using reagents like trichloroisocyanuric acid have been developed and optimized. nih.gov The choice of solvent can significantly impact the reaction outcome, with acetonitrile (B52724) being identified as a greener and effective alternative to more commonly used solvents like dichloromethane (B109758) and benzene (B151609) in certain oxidative coupling reactions leading to dihydrobenzofuran neolignans. scielo.brchemrxiv.org Furthermore, reducing reaction times from several hours to a shorter duration without compromising conversion and selectivity is a key goal of optimization. scielo.br

Table 1: Optimization of Dihydrobenzofuran Neolignan Synthesis via Silver(I)-Promoted Oxidative Coupling This table is interactive. Users can sort and filter the data.

Substrate Oxidant (equiv.) Solvent Time (h) Conversion (%) Selectivity (%)
Methyl p-coumarate (I) Ag₂O (0.5) Acetonitrile 4 High High
Methyl ferulate (II) Ag₂O (0.5) Acetonitrile 4 High High
Substrate I Ag₂O (0.5) Benzene/Acetone 20 Moderate Moderate
Substrate II Ag₂O (0.7) Not Specified 20 Not Specified Not Specified

Data synthesized from studies on the optimization of dihydrobenzofuran neolignan synthesis. scielo.br

Metal-Catalyzed Cycloaddition and Hydrofunctionalization Reactions Towards Dihydrofurans

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for the construction of heterocyclic compounds like dihydrofurans. These methods often offer high efficiency, selectivity, and functional group tolerance.

The Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation, has been adapted for the asymmetric synthesis of dihydrofurans. semanticscholar.org Palladium catalysts, in conjunction with chiral ligands, can facilitate the intermolecular reaction between olefins and organic halides to produce 2,2-disubstituted 2,5-dihydrofurans with high yields and excellent enantioselectivity. semanticscholar.orgrsc.org This method is particularly valuable for constructing chiral quaternary carbon centers, a significant challenge in asymmetric synthesis. semanticscholar.orgrsc.org The kinetic resolution of 2-substituted-dihydrofurans has also been achieved using a palladium-catalyzed asymmetric Heck reaction, affording optically active products. rsc.org The efficiency of the Heck arylation of 2,3-dihydrofuran (B140613) can be influenced by the choice of the palladium precursor. nih.gov

Gold catalysts have emerged as powerful tools for the cyclization of α-hydroxyallenes to form 2,5-dihydrofurans. organic-chemistry.orgnih.govacs.org Gold(III) chloride, for example, effectively catalyzes this transformation at room temperature, providing tri- and tetrasubstituted dihydrofurans in good to excellent yields with complete transfer of chirality from the allene (B1206475) axis to the new stereocenter. organic-chemistry.orgacs.org This method is mild, efficient, and compatible with a range of functional groups. organic-chemistry.orgacs.org A gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols also provides access to a variety of 2,5-dihydrofurans, likely proceeding through an α-hydroxy allene intermediate. lookchem.com

Table 2: Gold(III) Chloride-Catalyzed Cyclization of α-Hydroxyallenes to 2,5-Dihydrofurans This table is interactive. Users can sort and filter the data.

Entry α-Hydroxyallene Substrate Dihydrofuran Product Yield (%)
1 Alkyl-substituted Trisubstituted Good to Excellent
2 Alkenyl-substituted Tetrasubstituted Good to Excellent
3 Sterically demanding alkyl groups Corresponding dihydrofurans Good
4 Substrate with primary hydroxy group (protected) Corresponding dihydrofurans Good

Data based on research into gold-catalyzed cyclization reactions. organic-chemistry.orgacs.org

The intramolecular hydroalkoxylation of hydroxyallenic esters presents another route to dihydrofuran derivatives. This reaction involves the addition of a hydroxyl group across one of the double bonds of the allene system, leading to the formation of the five-membered ring. While specific research on this exact transformation for this compound was not found in the provided search results, the general principle of intramolecular hydroalkoxylation is a known strategy for heterocycle synthesis.

Metal-catalyzed [3+2] cycloaddition reactions are a powerful strategy for constructing five-membered rings, including dihydrofurans. researchgate.netrsc.org These reactions involve the combination of a three-atom component and a two-atom component to form the heterocyclic ring. For instance, rhodium(II) catalysts can generate reactive alkene intermediates that undergo intermolecular [3+2] tandem cyclization to synthesize fused tricyclic frameworks containing a 2,3-dihydrofuran unit. researchgate.net Gold-catalyzed [3+2] cycloaddition of gold α-carbonylcarbenoids with alkenes also leads to the formation of 2,3-dihydrofuran cores. nih.govcapes.gov.br These methods provide access to novel and structurally diverse dihydrofuran derivatives that may not be accessible through other synthetic routes.

Cascade and Tandem Reaction Sequences for Dihydrofuran Ring Construction

Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex cyclic molecules from simpler acyclic precursors in a single operation. These strategies are characterized by the formation of multiple chemical bonds in sequence without the isolation of intermediates, thereby increasing atom economy and reducing waste.

Double Cyclization of Bisallene Diols to Bis(2,5-dihydrofuran) Derivatives

A notable tandem reaction for constructing dihydrofuran rings involves the palladium(II)-catalyzed double cyclization of bisallene diols. This methodology provides a pathway to 2,5-dihydrofuran-fused bicyclic structures. nih.govfigshare.com The reaction proceeds through a proposed mechanism involving oxypalladation, subsequent insertion, and an elimination process. nih.gov

This transformation has been successfully applied to "unsymmetric" substrates where one of the hydroxyl groups is protected as an acetate. nih.govfigshare.com Furthermore, the synthesis of optically active bicyclic products has been achieved by employing a kinetic resolution of the starting allenol-allenyl acetates catalyzed by Novozym-435, followed by the tandem double cyclization. nih.govfigshare.com

Synthesis of Specific Substituted 2,5-Dihydrofuran (B41785) Analogs for Comparative Studies

The synthesis of specifically substituted 2,5-dihydrofuran analogs is crucial for comparative studies, allowing for the investigation of structure-activity relationships and the fine-tuning of chemical properties. The following sections detail the synthetic routes to 2,5-dimethoxy- and 2,5-diacetoxy-2,5-dihydrofuran (B145592).

Routes to 2,5-Dimethoxy-2,5-dihydrofuran (B146672)

2,5-Dimethoxy-2,5-dihydrofuran is a valuable synthetic intermediate. One common method for its preparation involves the reaction of furan with methanol in the presence of an oxidizing agent. A specific example utilizes chlorine as the oxidant. chemicalbook.com In a typical procedure, furan is reacted with methanol and chlorine in the presence of sodium carbonate and a phase-transfer catalyst like methyltriethylammonium chloride at low temperatures (-5 to 5 °C). chemicalbook.com This method has been reported to produce 2,5-dimethoxy-2,5-dihydrofuran in high yield. chemicalbook.com

Another approach involves a continuous fixed-bed catalytic reaction. google.com In this process, a mixture of furan, methanol, and an organic amine (as an acid-binding agent) is passed through a heated fixed-bed reactor containing a catalyst, while chlorine is introduced simultaneously. google.com This method is designed to improve reaction speed, increase the conversion of furan, and reduce side reactions. google.com

Below is a table summarizing a reported synthesis of 2,5-dimethoxy-2,5-dihydrofuran.

ReactantsReagents & ConditionsProductYield
Furan, MethanolChlorine, Sodium Carbonate, Methyltriethylammonium Chloride, -5 to 5 °C, 10 h2,5-Dimethoxy-2,5-dihydrofuran85.3% chemicalbook.com

Preparation of 2,5-Diacetoxy-2,5-dihydrofuran via Lead Tetraacetate Oxidation

Lead tetraacetate (LTA) is a versatile oxidizing agent capable of effecting a variety of transformations, including the formation of cyclic ethers and acetoxylation reactions. juniperpublishers.com The oxidation of certain diols or other suitable precursors with LTA can lead to the formation of diacetoxy derivatives. While a direct and detailed synthesis of 2,5-diacetoxy-2,5-dihydrofuran from a specific precursor using LTA is not extensively detailed in the provided search results, the general reactivity of LTA suggests its utility in such a transformation. For instance, LTA is known to cleave 1,2-diols, but it can also be used for oxidative cyclization and acetoxylation under specific conditions. juniperpublishers.comyoutube.com

Advanced Spectroscopic and Structural Elucidation of 2,2,5,5 Tetraphenyl 2,5 Dihydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Proton (¹H) NMR Spectroscopic Characterization

In a hypothetical ¹H NMR spectrum, the chemical shifts would be primarily influenced by the aromatic phenyl groups and the dihydrofuran ring. The protons on the phenyl rings would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The two olefinic protons on the C3 and C4 positions of the dihydrofuran ring are chemically equivalent due to the molecule's symmetry. These would be expected to produce a singlet. The exact chemical shift of this singlet would depend on the specific electronic environment created by the four flanking phenyl groups.

Hypothetical ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H~7.0 - 8.0Multiplet
Olefinic-H (C3, C4)VariesSinglet

Carbon (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The phenyl groups would show multiple signals in the aromatic region (approximately δ 120-150 ppm), corresponding to the ipso, ortho, meta, and para carbons. The quaternary carbons at the C2 and C5 positions of the dihydrofuran ring, being bonded to an oxygen and two phenyl groups, would likely resonate at a lower field (downfield) compared to the olefinic carbons. The olefinic carbons at C3 and C4 would also be expected in the downfield region, with their exact shift influenced by the phenyl substituents.

Hypothetical ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
Phenyl-C (ipso, ortho, meta, para)~120 - 150
Quaternary-C (C2, C5)Downfield region
Olefinic-C (C3, C4)Downfield region

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The IR spectrum of 2,2,5,5-tetraphenyl-2,5-dihydrofuran would be dominated by absorptions corresponding to the vibrations of the phenyl groups and the dihydrofuran ring. Characteristic peaks would include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹), C=C stretching from the aromatic rings (around 1600 cm⁻¹ and 1450 cm⁻¹), and C-O-C stretching of the ether linkage in the dihydrofuran ring (usually in the 1250-1050 cm⁻¹ region). The C=C stretching of the double bond within the dihydrofuran ring would also be present, likely in the 1650-1600 cm⁻¹ region, though its intensity might be influenced by the symmetry of the molecule.

Expected IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Alkene C=C Stretch (dihydrofuran)~1650 - 1600
Aromatic C=C Stretch~1600, ~1450
C-O-C Stretch (ether)~1250 - 1050
C-H Bending (aromatic)~900 - 675

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of phenyl groups and potentially cleavage of the dihydrofuran ring. The stability of the tetraphenyl-substituted carbocations that could be formed upon fragmentation would likely influence the observed fragment ions. A common fragmentation pathway for ethers is the cleavage of the C-O bond.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) would provide the most definitive information about the three-dimensional structure of this compound in the solid state. This technique would allow for precise measurement of bond lengths, bond angles, and torsional angles.

Determination of Dihydrofuran Ring Conformation and Planarity

The conformation of the five-membered dihydrofuran ring is a key structural feature. While furan (B31954) itself is planar, the introduction of sp³-hybridized carbons at the 2 and 5 positions in 2,5-dihydrofuran (B41785) leads to a non-planar conformation. The two most common conformations for such rings are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane formed by the other three). In this compound, the significant steric bulk of the four phenyl groups would heavily influence the conformation of the dihydrofuran ring. SCXRD data would be essential to determine the exact conformation adopted by the ring to minimize steric strain between the phenyl substituents. The analysis would also reveal the degree of planarity of the double bond within the ring and the orientation of the phenyl groups relative to the dihydrofuran core.

Analysis of Phenyl Ring Orientation and Torsion Angles Relative to the Dihydrofuran Core

The spatial arrangement of the four phenyl rings in relation to the central dihydrofuran core is a critical aspect of the molecule's three-dimensional structure. In the crystal structure of the analogue, 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, the dihydrofuran ring itself is nearly planar. The four phenyl rings, designated A, B, C, and D, are also largely planar but are significantly tilted out of the plane of the central heterocyclic ring. iucr.orgiucr.org This propeller-like arrangement is a common feature for sterically hindered molecules, minimizing repulsion between the bulky phenyl groups.

The inclination of these phenyl rings relative to the least-squares plane of the 2,5-dihydrofuran ring has been precisely determined. iucr.orgiucr.org The phenyl rings A, B, C, and D are inclined at angles of 67.7(1)°, 68.8(1)°, 79.3(1)°, and 62.3(1)° respectively. iucr.orgiucr.org This significant canting of the phenyl rings highlights the steric strain imposed by the four bulky substituents on the dihydrofuran core.

Table 1: Inclination Angles of Phenyl Rings Relative to the Dihydrofuran Plane in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran. iucr.orgiucr.org
Phenyl RingInclination Angle (°)
A67.7(1)
B68.8(1)
C79.3(1)
D62.3(1)

Investigation of Intermolecular Interactions in Crystal Lattices (e.g., C-H...π, Halogen-Halogen Contacts)

The crystal packing of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran is stabilized by a network of weak intermolecular interactions, which collectively assemble the molecules into a three-dimensional supramolecular architecture. iucr.orgiucr.org These interactions include C-H...π interactions and bromine-bromine contacts. iucr.orgiucr.org

C-H...π Interactions:

In the crystal lattice, specific C-H bonds from the phenyl rings act as hydrogen bond donors, interacting with the π-electron systems of adjacent phenyl rings, which serve as acceptors. iucr.org These interactions are crucial in directing the molecular packing. The aromatic rings A and B have been identified as the primary acceptors for these C-H...π interactions. iucr.org

Table 2: Geometry of C-H...π Interactions in the Crystal Lattice of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran. iucr.org
Donor-H...AcceptorD-H (Å)H...A (Å)D...A (Å)Angle (°)
C10–H10···Cg20.952.893.784(6)157
C26–H26···Cg30.952.923.628(6)132

Cg2 and Cg3 represent the centroids of phenyl rings.

Halogen-Halogen Contacts:

These varied intermolecular forces work in concert to create a stable and well-defined crystal lattice for 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, and by extension, provide insight into the probable solid-state behavior of the parent this compound compound, where C-H...π and van der Waals interactions would be the primary directing forces.

Theoretical and Computational Chemistry Studies of 2,2,5,5 Tetraphenyl 2,5 Dihydrofuran

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2,5,5-tetraphenyl-2,5-dihydrofuran. These calculations can predict its three-dimensional structure, the distribution of electrons within the molecule, and the energies of its molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of organic molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used to determine the optimized molecular structure. These calculations would reveal the bond lengths, bond angles, and dihedral angles of the molecule, providing a detailed three-dimensional picture.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value
C-C (furan ring)~ 1.50 Å
C=C (furan ring)~ 1.34 Å
C-O (furan ring)~ 1.43 Å
C-C (phenyl)~ 1.39 Å
C-H (phenyl)~ 1.09 Å
C-O-C angle~ 109°

Note: The values in this table are illustrative and based on typical bond lengths and angles in similar organic molecules. Precise values would require specific DFT calculations for this compound.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of electronic properties and energetics. For this compound, these methods can be employed to calculate its total energy, ionization potential, electron affinity, and dipole moment.

While computationally more demanding than DFT, ab initio methods, particularly at higher levels of theory, can serve as a benchmark for other computational approaches. Studies on related heterocyclic and aromatic compounds have shown that ab initio calculations are invaluable for obtaining precise energetic data nih.govnih.gov. For example, the calculated total energy can be used to compare the stability of different isomers or conformers of the molecule.

Potential Energy Surface Mapping for Isomerization and Reaction Pathways

The potential energy surface (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometry. By mapping the PES for this compound, it is possible to identify stable isomers, transition states, and the minimum energy paths for various chemical reactions, such as isomerization or decomposition.

Computational exploration of the PES can elucidate the mechanisms of reactions involving this compound. For instance, the isomerization to other furan (B31954) derivatives or ring-opening reactions can be studied by locating the transition state structures that connect the reactant and product on the PES nih.govrsc.org. The energy barrier for a particular reaction, which is the energy difference between the reactant and the transition state, determines the reaction rate. While a specific PES for this compound is not detailed in the provided results, the methodology has been successfully applied to understand the reactivity of various furan and thiophene (B33073) derivatives nih.govresearchgate.netresearchgate.net.

Conformational Analysis and Molecular Dynamics Simulations

The presence of four phenyl groups in this compound allows for a multitude of possible conformations due to the rotation around the carbon-phenyl single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers for interconversion between them.

Computational methods can be used to calculate the relative thermodynamic stabilities of different isomers of dihydrofuran. By comparing the computed Gibbs free energies of formation for various isomers, it is possible to predict their relative populations at thermodynamic equilibrium. For instance, the relative stabilities of 2,3-dihydrofuran (B140613) and 2,5-dihydrofuran (B41785) can be assessed, although this compound itself is a specific isomer of substituted dihydrofuran. Studies on substituted thiadiazoles have shown that the relative stabilities of isomers can be effectively determined using computational thermochemistry researchgate.net. Such analyses are crucial for understanding which isomers are likely to be favored under different reaction conditions.

Table 2: Illustrative Relative Stabilities of Dihydrofuran Isomers

IsomerRelative Gibbs Free Energy (kcal/mol)
2,5-Dihydrofuran0.0 (Reference)
2,3-Dihydrofuran+ X

Note: 'X' represents a positive value, indicating that 2,5-dihydrofuran is generally more stable. The exact value depends on the substituents and the level of theory used in the calculation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, oxidation, or other transformations. By calculating the structures and energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed.

The identification of transition state structures is a key aspect of this modeling youtube.com. These are saddle points on the potential energy surface and represent the highest energy barrier along the reaction coordinate. The geometry of the transition state provides insights into the bond-making and bond-breaking processes occurring during the reaction. For example, in a hypothetical ring-opening reaction of this compound, the transition state would show elongated C-O bonds in the furan ring. While specific transition state calculations for this exact molecule were not found, the principles are well-established and have been applied to numerous furan and heterocyclic systems rsc.orgresearchgate.net.

Predictive Studies on Spectroscopic Properties and Their Correlation with Experimental Data

Currently, there is a notable absence of specific theoretical and computational research in publicly accessible scientific literature that focuses on predicting the spectroscopic properties of this compound. While computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for forecasting spectroscopic data like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, and subsequently correlating these predictions with experimental findings, no such studies have been published for this particular compound.

General computational studies on other furan derivatives have demonstrated the utility of these predictive methods. For instance, DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy, and electronic transitions for UV-Vis spectra. These theoretical values are then typically compared against experimentally obtained spectra to validate the computational model and provide a deeper understanding of the molecule's electronic structure and behavior.

However, without specific research on this compound, it is not possible to present any detailed research findings, data tables, or a correlation between predictive and experimental data as stipulated by the article's focus. The scientific community has yet to publish investigations into the computational spectroscopy of this compound.

Synthesis and Characterization of Functionalized 2,2,5,5 Tetraphenyl 2,5 Dihydrofuran Derivatives and Analogs

Halogenated Derivatives: Synthesis and Structural Impact (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran)

The introduction of halogens onto the dihydrofuran backbone significantly influences its molecular geometry and intermolecular interactions. A key example is the synthesis of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran.

The synthesis is achieved by reacting 1,1-diphenylprop-2-yne-1-ol with bromine in the presence of potassium hydroxide. semanticscholar.org The alcohol is dissolved in n-pentane and added dropwise to an aqueous solution of KOH and bromine at 273 K. semanticscholar.org The mixture is then refluxed for 12 hours. semanticscholar.org Following extraction with dichloromethane (B109758) and purification by crystallization from n-hexane, the dibrominated product is obtained as red crystals. semanticscholar.org

The crystal structure of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran reveals significant steric strain and interesting packing features. semanticscholar.org The central 2,5-dihydrofuran (B41785) ring is nearly planar, but the four phenyl rings are twisted at substantial angles relative to this plane, ranging from 62.3° to 79.3°. semanticscholar.org This conformation is a direct result of the steric hindrance imposed by the bulky phenyl groups and the bromine atoms. The crystal packing is stabilized by a network of C—H⋯π and Br⋯Br interactions, which link the individual molecules into a three-dimensional supramolecular assembly. semanticscholar.org

Table 1: Selected Crystallographic Data for 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran. semanticscholar.org
ParameterValue
Chemical FormulaC₂₈H₂₀Br₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Melting Point371 K
Phenyl Ring A Inclination67.7 (1)°
Phenyl Ring B Inclination68.8 (1)°
Phenyl Ring C Inclination79.3 (1)°
Phenyl Ring D Inclination62.3 (1)°

Organometallic Dihydrofuran Analogs: Synthesis and Reactivity (e.g., Germa-dihydrofurans)

Replacing the oxygen atom in the dihydrofuran ring with a heavier element, such as germanium, creates organometallic analogs with distinct reactivity. These germa-dihydrofurans, specifically germacyclopent-3-enes, are valuable precursors in organometallic chemistry.

A general method for the synthesis of 1,1-disubstituted germacyclopent-3-enes involves the metathesis reaction of 1,1-dichlorogermacyclopent-3-ene. psu.edu In this process, the dichlorinated germacyclopentene is treated with transition metal carbonylates, such as the manganese pentacarbonyl anion ([Mn(CO)₅]⁻), to yield 1,1-dimetallagermacyclopent-3-enes. psu.edu When the reaction is run for extended periods (e.g., 12 hours), the disubstituted products are isolated in high yields. psu.edu

The reactivity of these compounds is highlighted by their ability to serve as precursors to germylenes (divalent germanium species, :GeR₂), which are analogs of carbenes. psu.edu Through pyrolysis, the 1,1-disubstituted germacyclopent-3-enes can cleanly extrude the germylene species, which can then be trapped or utilized in further reactions. psu.edu This reactivity makes them important reagents for accessing transition metal-substituted germylenes. psu.edu

Polycyclic and Oligomeric Dihydrofuran Systems

Synthesis of Bis(2,5-dihydrofuran) Conjugates

Connecting two dihydrofuran units creates bis-conjugates with applications in materials science and medicinal chemistry. One synthetic approach involves the dehydration of 3,4-disubstituted 5-hydroxyfuran-2(5H)-ones. This reaction, facilitated by reagents like sulfuric acid or thionyl chloride, yields bis-(3,4-disubstituted 5-oxo-2,5-dihydrofuran-2-yl) ethers. psu.edu In these molecules, two dihydrofuranone rings are linked by an ether bridge at their 2-positions. The reaction produces both racemic and meso diastereoisomers, the stereochemistry of which can be determined using spectroscopic methods. psu.edu

Integration into Larger Conjugated Oligofuran Systems

The integration of furan (B31954) units into larger π-conjugated macrocycles has led to the development of a new class of materials with unique electronic and structural properties. researchgate.net The synthesis of these oligofuran systems often begins with the creation of a linear oligomer, which is then cyclized. psu.edu

A representative synthesis starts with a Stille coupling reaction between a stannylated furan derivative and a dibrominated bifuran building block to produce a linear tetramer. psu.edu To ensure solubility, long alkyl side chains (e.g., 2-octyldodecyl) are typically introduced. psu.edu This linear tetramer is subsequently brominated at its terminal positions. psu.edu The final macrocyclization step is achieved via an intramolecular coupling reaction, often mediated by a nickel catalyst like Ni(COD)₂, in a dilute solution to favor the cyclic product over polymerization. psu.edu This method has been successfully used to synthesize the first macrocyclic oligofuran, C-4BFI, in good yield. psu.edu

These macrocyclic oligofurans exhibit remarkable properties. X-ray analysis reveals a highly planar conformation, which is in contrast to the more twisted structures of analogous oligothiophenes. psu.edu This planarity facilitates strong intermolecular π-π stacking, with observed distances as short as 3.17 Å, leading to the formation of large, ordered aggregates in both solution and the solid state. psu.edu These structural features result in interesting electronic properties, and the materials have been shown to behave as p-type semiconductors in thin-film transistors. psu.eduresearchgate.net

Table 2: Properties of Macrocyclic Oligofuran C-4BFI. psu.eduresearchgate.net
PropertyFinding
Synthetic MethodStille coupling followed by Ni(COD)₂-mediated macrocyclization
Molecular StructurePlanar backbone
Intermolecular StackingVery short π-π distance (3.17 Å)
HOMO Level-5.88 eV
Semiconductor Typep-type
Charge Carrier MobilityUp to 2 × 10⁻⁴ cm² V⁻¹ s⁻¹ in thin films

Dihydrofuran Derivatives Bearing Advanced Electron-Withdrawing Groups

Design and Synthesis of 4,5,5-Trimethyl-2,5-dihydrofuran-Based Acceptors

The 2,5-dihydrofuran ring can be engineered to act as a potent electron-accepting unit for applications in push-pull dipolar fluorophores, particularly for near-infrared (NIR) emission. This is achieved by modifying the well-known acceptor 2-dicyanomethylidene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF).

The design involves introducing alternative electron-withdrawing groups at the 3-position of the 2-(dicyanomethylidene)-2,5-dihydrofuran ring. Research has shown that phenylthio (SPh) and phenylsulfonyl (SO₂Ph) groups can be successfully incorporated at this position. The synthesis of these new acceptors allows for the creation of novel push-pull dyes when combined with an electron-donating group. These resulting fluorophores exhibit bright NIR emission, demonstrating the effectiveness of the modified dihydrofuran unit as a tunable electron acceptor in the design of advanced optical materials.

Development of Functionalized Dihydrofuran Scaffolds for Specific Research Applications

Following a comprehensive search of scientific literature and chemical databases, no specific research findings were identified detailing the development of functionalized scaffolds based on the 2,2,5,5-tetraphenyl-2,5-dihydrofuran core for specific research applications. Studies focusing on the targeted functionalization of this particular dihydrofuran ring system and the subsequent application of its derivatives in areas such as materials science, chemical sensing, or as molecular probes are not available in the reviewed literature.

While broader research exists on other classes of functionalized dihydrofuran and furan analogs for various scientific purposes—including the development of fluorescent probes and stimuli-responsive materials—these findings are not directly applicable to the this compound scaffold as per the specific constraints of this article. The unique steric and electronic properties conferred by the four phenyl substituents on the this compound core mean that data from simpler or differently substituted furan systems cannot be extrapolated to predict its behavior or application potential.

Consequently, data tables and detailed research findings on the functionalization and application of this specific compound cannot be provided.

Advanced Research Applications in Materials Science and Organic Electronics

Molecular Engineering of Chromophores for Nonlinear Optics (NLO) and Photonics

The quest for new materials with significant nonlinear optical (NLO) properties is a driving force in the development of next-generation photonic and optoelectronic devices. Organic molecules, in particular, offer vast possibilities for molecular engineering to fine-tune their NLO response.

Design Principles for High NLO Response in Dihydrofuran-Based Systems

The design of chromophores with a high NLO response often revolves around the creation of molecules with a large change in dipole moment upon excitation. This is typically achieved through a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge. rsc.orgresearchgate.net Dihydrofuran derivatives, such as those based on tricyanofuran (TCF), have been effectively utilized as potent electron acceptors in such systems. rsc.org

Key design principles for enhancing the NLO response in organic chromophores that can be applied to dihydrofuran-based systems include:

Acentric Molecular Structure: A fundamental requirement for second-order NLO activity is a non-centrosymmetric molecular structure.

Push-Pull System: The integration of strong electron-donating and electron-accepting groups at the termini of a conjugated system is a cornerstone of NLO chromophore design. rsc.orgresearchgate.net

π-Conjugated Bridge: The nature and length of the conjugated bridge play a crucial role in mediating intramolecular charge transfer (ICT) from the donor to the acceptor.

Steric Hindrance: The introduction of bulky groups can help to prevent the aggregation of chromophores, which can lead to a reduction in the bulk NLO response due to antiparallel alignment. rsc.org The four phenyl groups in 2,2,5,5-tetraphenyl-2,5-dihydrofuran provide significant steric bulk.

Three-Dimensionality: Moving from linear, one-dimensional molecules to three-dimensional structures can lead to enhanced NLO properties by exploiting through-space electronic interactions. uci.edu

While specific studies on the NLO properties of this compound are not extensively documented, the established principles of NLO chromophore design suggest that its tetraphenyl-substituted framework could be a valuable scaffold for further functionalization with donor and acceptor groups to create novel NLO materials.

Application in Multiphoton Absorption Studies

Multiphoton absorption is a nonlinear optical process with significant applications in areas such as 3D microfabrication, data storage, and biological imaging. The design of molecules with large two-photon absorption (2PA) cross-sections is a key area of research. While direct multiphoton absorption studies on this compound are not prominent in the literature, related heterocyclic and tetraphenyl-substituted systems offer insights. For instance, the introduction of donor or acceptor groups to a tetraphenylporphyrin (B126558) core has been shown to enhance its nonlinear optical properties.

Role in Organic Electronic Materials Development

The development of novel organic materials is crucial for advancing the field of organic electronics, which encompasses applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Electron-Accepting Moieties in Push-Pull Organic Dyes

Push-pull organic dyes are a critical class of materials in organic electronics, where they function as the active components in devices like dye-sensitized solar cells and as emitters in OLEDs. The performance of these dyes is heavily dependent on the electronic properties of their constituent donor, acceptor, and π-bridge moieties.

Dihydrofuran derivatives have been successfully employed as electron-accepting groups in the molecular engineering of push-pull dipolar dyes. acs.org For example, 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) is a well-known and potent electron-accepting group. researchgate.netacs.org By modifying the dihydrofuran ring, new electron-acceptor groups can be created. The introduction of phenylthio and phenylsulfonyl groups at the 3-position of the 2-(dicyanomethylene)-2,5-dihydrofuran ring has led to new dipolar fluorophores with near-infrared emission. acs.org

While the this compound moiety itself is not a classical strong electron acceptor, its potential to be functionalized or to act as a bulky, electronically-tuning component in more complex push-pull systems remains an area for exploration. The steric hindrance provided by the tetraphenyl substitution could be advantageous in preventing quenching of emission in the solid state.

Conjugated Oligomers for Organic Electronics Research

Conjugated oligomers and polymers are the fundamental building blocks of many organic electronic devices. The electronic and photophysical properties of these materials can be tuned by varying the constituent monomer units. While there is extensive research on oligomers containing furan (B31954) and thiophene (B33073), the incorporation of this compound into conjugated backbones is not a widely reported strategy. The non-planar nature of the tetraphenyl-substituted dihydrofuran unit would likely disrupt π-conjugation along a polymer chain, which could be a desirable feature for creating materials with specific morphologies or for applications where through-space interactions are more important than through-bond conjugation.

Utilization as Key Intermediates in Complex Organic Synthesis Research

The synthesis of complex molecules often relies on the use of versatile and well-defined intermediates. While general methods for the synthesis of dihydrofurans are well-established, the use of this compound as a key intermediate in the synthesis of more complex targets is not extensively documented in the literature. organic-chemistry.org Its synthesis can be achieved through various methods, including those involving the cyclization of appropriate precursors. However, its primary role in the reported literature appears to be as a target molecule for studying its intrinsic properties rather than as a stepping stone to more elaborate molecular architectures.

Integration into Polymer and Crosslinked Material Science

The incorporation of rigid, sterically hindered molecules like this compound into polymer matrices can significantly influence the properties of the resulting materials. The bulky tetraphenyl substitution is expected to impart increased thermal stability, altered solubility, and unique mechanical properties to polymers.

Crosslinking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. While various agents are used for crosslinking natural polymers like chitosan (B1678972), the specific use of this compound for this purpose is not documented in the reviewed scientific literature.

However, the dihydrofuran chemical family has seen use in this area. For instance, a related compound, 2,5-dimethoxy-2,5-dihydrofuran (B146672), has been successfully employed as a crosslinking agent for chitosan fibers. In this application, the dihydrofuran derivative, under acidic conditions and heat, forms dialdehyde (B1249045) groups that react with the primary amine groups of chitosan to form imine linkages, leading to a crosslinked network. This process has been shown to improve the tensile strength, stiffness, and enzymatic degradation resistance of chitosan-based materials.

The potential for this compound to act as a crosslinking agent would depend on the reactivity of the dihydrofuran ring and the influence of the four phenyl groups. It is conceivable that under specific reaction conditions, the dihydrofuran ring could be opened to create reactive sites for crosslinking. However, the significant steric hindrance from the bulky tetraphenyl groups might pose a challenge to efficient crosslinking. Further research would be necessary to explore this potential application and determine the conditions under which such reactions could occur.

A variety of agents are commonly used to crosslink chitosan, each with its own mechanism and resulting material properties.

Crosslinking Agent TypeExamplesMechanism of Action with ChitosanReference
Aldehydes Glutaraldehyde, GlyoxalForms Schiff bases between the aldehyde groups and the primary amine groups of chitosan. mdpi.comnih.govajouronline.com
Natural Crosslinkers Genipin, Citric AcidGenipin forms heterocyclic linkages with the amine groups of chitosan. Citric acid forms amide and ester linkages. mdpi.com
Physical Crosslinkers Sodium tripolyphosphate (STPP), Sodium bicarbonateIonic gelation through electrostatic interactions between the negatively charged groups of the crosslinker and the positively charged amine groups of chitosan. mdpi.comnih.gov
Dialdehyde Polysaccharides Dialdehyde starch (DAS), Dialdehyde chitosan (DACS)Forms Schiff bases between the aldehyde groups on the polysaccharide backbone and the amine groups of chitosan. nih.gov

Exploratory Research in Photoactive and Optoelectronic Materials

While direct research on the photoactive and optoelectronic properties of this compound is limited, the characteristics of its constituent parts—the dihydrofuran ring and multiple phenyl groups—suggest potential for such applications. Compounds with tetraphenyl substitutions, such as tetraphenylethylene (B103901) (TPE), are well-known for their aggregation-induced emission (AIE) properties, which are highly valuable in the development of organic light-emitting diodes (OLEDs) and chemical sensors. nih.govrsc.org

The tetraphenyl substitution in this compound could potentially lead to interesting photophysical behaviors, including fluorescence and phosphorescence. The rigid structure and the presence of multiple aromatic rings can create a conjugated system that, upon excitation with light, may exhibit luminescence. The non-planar arrangement of the phenyl groups could inhibit strong intermolecular π-π stacking in the solid state, a phenomenon that often quenches fluorescence in other aromatic compounds. This could lead to materials that are emissive in the solid state, a desirable property for various optoelectronic devices.

Exploratory research in this area would involve synthesizing this compound and its derivatives and characterizing their photophysical properties, such as absorption and emission spectra, quantum yields, and lifetimes. The investigation of their electronic properties, including their HOMO and LUMO energy levels, would be crucial to assess their potential as materials for organic electronics. While the current body of research does not provide specific data on these applications for this compound, the known properties of related compounds provide a strong rationale for future investigations.

Compound FamilyRelevant PropertiesPotential ApplicationReference
Tetraphenylethylene (TPE) Derivatives Aggregation-Induced Emission (AIE), High Thermal StabilityOrganic Light-Emitting Diodes (OLEDs), Chemical Sensors, Intracellular Imaging nih.govrsc.org
Tetraphenyl Porphyrins Strong absorption in the visible region, ability to generate singlet oxygenPhotosensitizers, Solid-state light-emitting systems researchgate.net
Substituted Dihydrofurans Biologically active, can be part of larger conjugated systemsPharmaceutical development, building blocks for functional materials researchgate.netresearchgate.netnih.gov
Thiophene-based Heterocycles Tunable optoelectronic properties, good charge transportOrganic Solar Cells, Organic Field-Effect Transistors (OFETs) nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,5,5-tetraphenyl-2,5-dihydrofuran and its derivatives?

  • Methodology : The compound can be synthesized via modified Favorskii-type reactions. For example, 1,1-diphenylprop-2-yne-1-ol in n-pentane, under reflux with bromine and aqueous KOH, yields brominated derivatives. Reaction conditions (e.g., reflux vs. room temperature, solvent choice) critically influence product selectivity . Key steps include:

  • Alkali-mediated deprotonation of starting materials.
  • Nucleophilic attack of acetylide intermediates.
  • Cyclization and dehydration to form the dihydrofuran core.
    • Validation : Monitor reaction progress via 1^1H and 13^13C NMR (e.g., aromatic proton signals at δ 7.21–7.35 ppm and carbonyl resonances at δ 83.8 ppm) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like APEX2 and SHELXL for refinement . Key structural parameters include:

ParameterValue (Brominated Derivative)
Space groupP212121P2_12_12_1
Unit cell dimensionsa=9.4301A˚a = 9.4301 \, \text{Å}
b=9.4561A˚b = 9.4561 \, \text{Å}
c=24.8572A˚c = 24.8572 \, \text{Å}
Dihedral angles (Ph rings)62.3°–79.3° deviation from furan plane
  • Analysis : Non-planar furan rings and phenyl group orientations indicate steric strain, validated by Hirshfeld surface analysis .

Advanced Research Questions

Q. What non-covalent interactions govern the supramolecular assembly of this compound derivatives?

  • Methodology : Analyze halogen bonding (e.g., Type I Br⋯Br contacts with d=3.814A˚d = 3.814 \, \text{Å}) and C–H⋯π interactions using CrystalExplorer .
  • Contradictions : While brominated derivatives form 3D networks via Br⋯Br interactions, non-brominated analogs rely on weaker C–H⋯H contacts. Computational studies (DFT) can quantify interaction energies to resolve discrepancies .

Q. How do reaction conditions influence competing mechanistic pathways in dihydrofuran synthesis?

  • Case Study : Heating vs. prolonged stirring alters product distribution. For example, refluxing 1,1-diphenylprop-2-yne-1-ol with bromine favors brominated dihydrofuran, while room-temperature reactions yield side products like allylic diols .
  • Resolution : Use kinetic isotope effects (KIE) and trapping experiments to identify intermediates (e.g., acetylide or enol ether species). LC-MS/MS monitors transient intermediates .

Q. What computational methods predict the reactivity of this compound in oxidation or catalytic processes?

  • Methodology :

  • Oxidation : DFT calculations (B3LYP/6-311++G**) model ozonolysis pathways, predicting Criegee intermediate stability and SO2_2-catalyzed aerosol formation .
  • Catalysis : Molecular dynamics (MD) simulations assess Pd/MgAl2_2O4_4@MgO catalyst performance in hydrogenation, correlating electronic metal-support interactions with selectivity .

Data Contradiction Analysis

  • Contradiction : Ozonolysis of dihydrofurans produces aerosols only with SO2_2, but water suppresses particle formation in 2,3-dihydrofuran .
  • Resolution : Mechanistic studies show SO2_2 regenerates via Criegee intermediate reactions, acting as a catalyst. Competitive hydration (kH2O_\text{H2O}/kSO2_\text{SO2} = 9.8×105^-5) explains humidity-dependent yields .

Key Research Tools

TechniqueApplication ExampleReference
SC-XRDConfirming non-planar furan ring geometry
1^1H/13^13C NMRTracking reaction intermediates
DFT/MD SimulationsPredicting oxidation pathways
Hirshfeld Surface AnalysisQuantifying C–H⋯H interactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.